2-苄基吡咯烷

描述

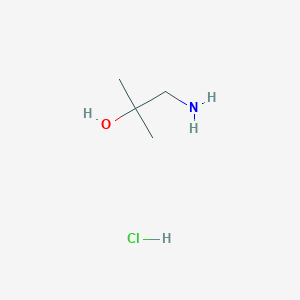

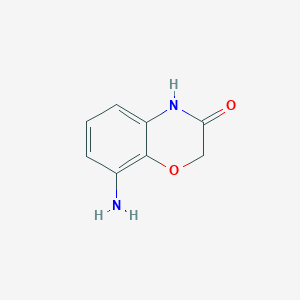

2-Benzylpyrrolidine is a chemical compound with the CAS Number: 35840-91-6 . It has a molecular weight of 161.25 . It is a liquid at room temperature .

Synthesis Analysis

Pyrrolidines, including 2-Benzylpyrrolidine, are present in many natural products and pharmacologically important agents . They are used as intermediates in drug research and development . The synthetic strategies used for pyrrolidines include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular formula of 2-Benzylpyrrolidine is C11H15N . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

Pyrrolidine is a base . Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .

Physical And Chemical Properties Analysis

2-Benzylpyrrolidine has a density of 1.0±0.1 g/cm3, a boiling point of 247.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.0±0.3 cm3 .

科学研究应用

药物发现

吡咯烷环是2-苄基吡咯烷的核心结构,被药物化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化、对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖率,人们对这种饱和支架的兴趣增强了,这使得能够有效地探索药效团空间 .

抗菌应用

2-苄基吡咯烷衍生物已被合成并评估了其抗菌活性 . 例如,1-乙酰基-2-苄基吡咯烷-2-羧酸及其衍生物对一些革兰氏阴性菌(大肠杆菌和铜绿假单胞菌)和革兰氏阳性菌(金黄色葡萄球菌和枯草芽孢杆菌)表现出抗菌活性细菌菌株 .

抗病毒应用

包括2-苄基吡咯烷在内的吡咯烷衍生物已被发现具有抗病毒活性 . 这使得它们成为开发新型抗病毒药物的潜在候选药物。

抗癌应用

吡咯烷衍生物已显示出抗癌应用的潜力 . 这些化合物的结构多样性和生物活性使其成为开发新型抗癌药物的有希望的支架。

抗炎应用

含有吡咯烷支架的化合物,如2-苄基吡咯烷,已被发现具有抗炎活性 . 这表明它们在治疗炎症性疾病方面的潜在用途。

抗惊厥应用

吡咯烷衍生物也被发现具有抗惊厥活性 . 这表明它们在治疗痉挛性疾病方面的潜在用途。

酶抑制

吡咯烷衍生物已显示出多种酶抑制效应 . 这使得它们成为开发新型酶抑制剂的潜在候选药物。

杀虫和杀螨应用

作用机制

Target of Action

2-Benzylpyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

One of the most significant features of the pyrrolidine ring, which is a part of 2-benzylpyrrolidine, is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . As 2-Benzylpyrrolidine is a derivative of pyrrolidine, it’s plausible that it may affect similar biochemical pathways as other pyrrolidine derivatives.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, which is a part of 2-benzylpyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane . These parameters could potentially influence the ADME properties of 2-Benzylpyrrolidine.

Result of Action

It’s known that benzylpyrroles have various degrees of insecticidal activity against oriental armyworm depending on the substituents on the benzene ring . It’s plausible that 2-Benzylpyrrolidine may have similar effects.

实验室实验的优点和局限性

2-Benzylpyrrolidine is a versatile compound that can be used in a variety of laboratory experiments. The compound is relatively stable and can be synthesized using a variety of methods, making it an ideal intermediate for a variety of reactions. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

未来方向

The potential applications of 2-Benzylpyrrolidine are vast, and there are many future directions for research. For example, further research could be done to explore the compound’s anti-inflammatory and antioxidant properties. In addition, further research could be done to explore the compound’s potential as an anti-cancer agent. Furthermore, the compound could be used in the synthesis of novel polymers and other materials, which could have potential applications in the fields of medicine, agriculture, and industry. Finally, 2-Benzylpyrrolidine could be used in the synthesis of heterocyclic compounds, which could have potential applications in the fields of medicine and biotechnology.

安全和危害

属性

IUPAC Name |

2-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMSOXIXROFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902624 | |

| Record name | NoName_3163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35840-91-6 | |

| Record name | 2-Benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。